

GSK1292263: A Preclinical Pharmacology Technical Guide

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Compound of Interest		
Compound Name:	GSK1292263	
Cat. No.:	B1663553	Get Quote

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Introduction

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus.[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is believed to promote glucose homeostasis through a dual mechanism: direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and indirect stimulation of insulin release via the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) from the gut.[2] [3] This document provides a comprehensive overview of the preclinical pharmacology of **GSK1292263**, detailing its in vitro and in vivo properties.

In Vitro Pharmacology GPR119 Receptor Activation

GSK1292263 demonstrates potent agonist activity at the human, rat, and mouse GPR119 receptors. In a reporter gene assay, **GSK1292263** showed a pEC50 of 6.8 for the human, rat, and mouse receptors.[1]

GLP-1 Secretion

In vitro studies using the GLUTag enteroendocrine cell line, a model for intestinal L-cells, have shown that **GSK1292263** stimulates the secretion of GLP-1 with a pEC50 of 8.5.[1]



Transporter and Cytochrome P450 Inhibition

In vitro assessments of drug interaction potential revealed that **GSK1292263** has a low propensity for inhibiting key drug-metabolizing enzymes and transporters. **GSK1292263** demonstrated weak to no inhibition (IC50 values >30 μ M) of cytochrome P450 enzymes CYP1A2, 2C9, 2C19, 2D6, and 3A4, as well as the transporters P-glycoprotein (Pgp), OATP1B3, and OCT2.[4] However, it did show inhibitory activity towards the transporters BCRP and OATP1B1.[3][4]

Data Summary Tables

Table 1: In Vitro Potency of GSK1292263

Assay	Species	Cell Line/Syste m	Parameter	Value	Reference
GPR119 Activation	Human, Rat, Mouse	Reporter Assay	pEC50	6.8	[1]
GLP-1 Secretion	Not Specified	GLUTag cells	pEC50	8.5	[1]

Table 2: In Vitro Transporter and CYP Inhibition of **GSK1292263**



Target	IC50	Reference
CYP1A2	>30 μM	[4]
CYP2C9	>30 µM	[4]
CYP2C19	>30 µM	[4]
CYP2D6	>30 µM	[4]
CYP3A4	>30 µM	[4]
P-glycoprotein (Pgp)	>30 µM	[4]
OATP1B3	>30 µM	[4]
OCT2	>30 µM	[4]
BCRP	Inhibitor	[3][4]
OATP1B1	Inhibitor	[3][4]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the glucose-lowering and incretin-releasing effects of **GSK1292263**. While specific pharmacokinetic parameters such as Cmax, AUC, and half-life in preclinical species are not widely published, the observed pharmacological effects provide insights into its in vivo activity.

Rodent Models of Diabetes

While detailed studies in various specific diabetic animal models for **GSK1292263** are not extensively reported in the public literature, GPR119 agonists, in general, have been evaluated in models such as the Zucker diabetic fatty rat.[5] These studies typically assess parameters like blood glucose levels, plasma insulin, and incretin hormones following oral administration of the compound.

Experimental Protocols GPR119 Receptor Activation Assay (General Protocol)



A common method to assess GPR119 activation is through a reporter gene assay. This typically involves:

- Cell Line: A stable cell line, often HEK293, engineered to express the GPR119 receptor of the desired species (human, rat, or mouse). These cells also contain a reporter gene, such as luciferase or β-galactosidase, under the control of a cyclic AMP (cAMP) response element (CRE).
- Assay Principle: GPR119 activation by an agonist leads to Gαs protein stimulation, which in turn activates adenylyl cyclase to produce cAMP. The increased intracellular cAMP levels then drive the expression of the reporter gene.
- Procedure:
 - Cells are seeded in microtiter plates and incubated.
 - The cells are then treated with varying concentrations of the test compound (e.g., GSK1292263).
 - After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
 - The resulting data is used to generate a concentration-response curve and determine the EC50 value.

GLP-1 Secretion Assay using GLUTag Cells (General Protocol)

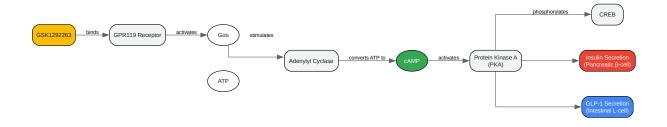
The GLUTag cell line is a murine intestinal L-cell model used to study GLP-1 secretion. A general protocol is as follows:

- Cell Culture: GLUTag cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and other necessary nutrients.
- Secretion Experiment:



- Cells are seeded in multi-well plates and grown to a desired confluency.
- Prior to the experiment, the cells are washed and incubated in a buffer with a physiological glucose concentration.
- The cells are then exposed to various concentrations of the test compound (e.g.,
 GSK1292263) for a defined period.
- The supernatant is collected, and the concentration of secreted GLP-1 is quantified using a commercially available ELISA kit.
- The results are often normalized to the total protein content of the cells in each well.

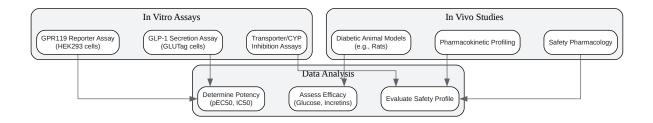
Visualizations



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Caption: GPR119 Signaling Pathway Activation by GSK1292263.





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